molecular formula C6H4F3NO B2812761 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 2460748-75-6

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B2812761
CAS No.: 2460748-75-6
M. Wt: 163.099
InChI Key: WQWRIRVYMMRDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound featuring a strained [2.2.0] ring system with a nitrogen atom at position 2, a ketone at position 3, and a trifluoromethyl (CF₃) group at position 6. The CF₃ group imparts significant electron-withdrawing effects and steric bulk, influencing both the compound’s reactivity and physical properties.

Properties

IUPAC Name

6-(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)3-1-2-4(3)10-5(2)11/h1-2,4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRIRVYMMRDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2C1C(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can be achieved through several methods. One common approach involves the use of photochemical rearrangement. For instance, the preparation of similar bicyclic compounds like 2-oxabicyclo[2.2.0]hex-5-en-3-one has been reported using flow photochemistry, which significantly reduces reaction times and improves throughput . This method involves the irradiation of suitable precursors with specific wavelengths of light to induce the desired rearrangement.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the photochemical processes used in laboratory settings. Flow photochemistry is particularly advantageous for industrial applications due to its ability to handle large volumes and reduce reaction times, thus increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics make it a candidate for various medicinal applications:

Antiviral Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antiviral properties due to their ability to disrupt viral replication processes. For instance, derivatives of bicyclic compounds have shown promise against RNA viruses, suggesting potential applications for 6-(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one in antiviral drug development.

Enzyme Inhibition

Research has demonstrated that bicyclic compounds can act as enzyme inhibitors, particularly in pathways related to cancer and inflammatory diseases. The specific structural features of this compound may enhance its binding affinity to target enzymes, making it a suitable candidate for further investigation in enzyme inhibition studies.

Material Science Applications

The unique properties of 6-(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one also lend themselves to applications in material science:

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones can significantly improve the material's performance in harsh environments.

Coatings and Adhesives

Due to its chemical resistance and durability, this compound can be explored as an additive in coatings and adhesives, enhancing their performance under extreme conditions.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntiviral ActivityEnhanced antiviral properties against RNA viruses
Enzyme InhibitionPotential for inhibiting enzymes related to cancer
Material SciencePolymer SynthesisMonomer for fluorinated polymers
Coatings and AdhesivesImproves performance under extreme conditions

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Functional Groups Key Features
6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one CF₃ (position 6), ketone (position 3) Electron-withdrawing CF₃ stabilizes the ring; ketone enhances polarity .
3,3-Di(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-ene CF₃ (positions 3,3) Dual CF₃ groups increase ring strain and electron deficiency .
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one Methyl (positions 2,5), ketone (position 3) Less steric bulk compared to CF₃; methyl groups may enhance solubility .
N-Benzylcarbamoyl-2-azabicyclo[2.2.0]hex-5-ene N-Benzylcarbamoyl (position 1) Functionalization at nitrogen enables hydrogenation to hexane derivatives .

Reactivity and Stability

  • Electrophilic Additions : Bromine and BrOH additions to the 5,6-alkene in 2-azabicyclo[2.2.0]hex-5-enes yield dibromides or bromohydrins. The CF₃ group in the target compound may direct regioselectivity via electronic effects .
  • Cleavage Reactions : Ruthenium tetroxide oxidation cleaves the alkene to form azetidine diesters. The CF₃ group could hinder cleavage due to steric hindrance .
  • Ketone Reactivity: The 3-ketone in the target compound is susceptible to nucleophilic attacks (e.g., Grignard reagents) or reductions (e.g., NaBH₄), unlike non-ketone analogs .

Physical and Electronic Properties

  • Polarity: The ketone at position 3 increases polarity, improving solubility in polar solvents relative to non-ketone analogs like 2-azabicyclo[2.2.0]hex-5-ene .
  • Thermal Stability : Electron-withdrawing CF₃ may destabilize the bicyclic system compared to electron-donating groups, requiring milder reaction conditions .

Biological Activity

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound characterized by the incorporation of a trifluoromethyl group and a nitrogen atom within its structure. This unique configuration endows it with distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological efficacy.

  • Molecular Formula : C6_6H4_4F3_3NO
  • Molecular Weight : 163.10 g/mol
  • CAS Number : 2460748-75-6

The biological activity of 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is primarily attributed to its interactions with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group is known to enhance the compound's stability and bioavailability, making it a valuable pharmacophore in drug design.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one has potential antimicrobial properties, acting against various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Cytotoxic Effects : Some studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Properties : Emerging data indicate that it may have neuroprotective effects, which could be relevant for neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionSpecific enzyme target inhibition
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionProtects neuronal cells

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) showed that this compound could effectively inhibit AChE activity, which is crucial for the treatment of Alzheimer’s disease. The IC50 value was determined to be within a promising range for further development.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines revealed that treatment with 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey ConditionsYield RangeKey References
Photochemical [2+2]THF, 254 nm UV30–45%
Electrocyclic ClosureToluene, 100°C20–35%

Advanced Question: How can stereoselective functionalization of the 5,6-alkene be achieved?

Answer:
Stereocontrol is achieved via:

  • Halogen-Mediated Rearrangements : Bromine or iodine selectively adds to the alkene, enabling subsequent nucleophilic substitutions. For example, Selectfluor initiates anti-fluorination with >90% diastereoselectivity under anhydrous conditions .
  • Organocopper Reagents : These reagents exhibit regioselectivity for C(5) attack during ring-opening reactions, influenced by the trifluoromethyl group’s electron-withdrawing effects .
  • Hydrogenation Catalysts : Palladium on carbon selectively reduces the alkene while preserving the trifluoromethyl group, requiring careful control of H₂ pressure to avoid over-reduction .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve the bicyclic structure and confirm trifluoromethyl placement. Rotameric splitting in carbamate derivatives necessitates variable-temperature (VT) NMR for accurate assignment .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities, particularly in fluorinated byproducts .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming synthetic accuracy .

Advanced Question: How can regioselectivity challenges in alkene functionalization be addressed?

Answer:
Regioselectivity is modulated by:

  • Electronic Effects : The trifluoromethyl group directs electrophilic attacks to the less substituted carbon due to its -I effect. Computational DFT studies predict reactive sites, guiding reagent selection .
  • Steric Shielding : Bulky protecting groups (e.g., tert-butyloxycarbonyl) on the nitrogen atom block undesired reaction pathways, improving selectivity in cycloadditions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring C(5) over C(6) functionalization in organocopper reactions .

Basic Question: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-Reduction : Hydrogenation of the enone moiety can occur if H₂ pressure exceeds 1 atm. Use of Lindlar catalyst or partial pressure control minimizes this .
  • Rotamer Formation : Carbamate derivatives exhibit rotameric equilibria, resolved via VT-NMR or chiral HPLC .
  • Epoxide Ring-Opening : Competing nucleophilic attacks during epoxide functionalization are avoided by pre-coordinating organometallic reagents (e.g., Grignard with CuI) .

Advanced Question: How do computational models enhance understanding of reactivity?

Answer:

  • DFT Calculations : Predict transition-state geometries for electrocyclic ring closures, identifying activation energies and substituent effects. For example, trifluoromethyl groups lower the energy barrier for [2+2] cycloadditions by 8–12 kcal/mol .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions. Polar solvents stabilize zwitterionic intermediates in Selectfluor-mediated fluorinations .

Basic Question: What strategies improve synthetic efficiency for scaled-up production?

Answer:

  • Flow Photochemistry : Continuous-flow reactors enhance light penetration and reduce side reactions (e.g., dimerization), improving yields to >60% for photochemical steps .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) are reused for hydrogenation, reducing costs and waste .

Advanced Question: How can dynamic stereochemical behavior be studied experimentally?

Answer:

  • VT-NMR : Monitoring signal coalescence in deuterated DMSO between -40°C and 80°C quantifies rotameric exchange rates. For methyl carbamates, ΔG‡ is typically 12–15 kcal/mol .
  • Chiral Derivatization : Diastereomeric salts formed with mandelic acid enable enantiomeric excess determination via X-ray or circular dichroism .

Basic Question: What are the stability considerations for storage and handling?

Answer:

  • Moisture Sensitivity : The enone moiety is prone to hydrolysis. Storage under argon with molecular sieves extends shelf life .
  • Light Sensitivity : UV exposure degrades the bicyclic core; amber glassware and inert atmospheres are mandatory .

Advanced Question: What methodologies explore its potential in medicinal chemistry?

Answer:

  • Piperidine Isostere Design : The strained bicyclic core mimics piperidine’s conformational rigidity. Amide bond formation with tert-butyloxycarbonyl-protected derivatives is optimized using EDC/HOBt coupling in dichloromethane .
  • Binding Affinity Studies : Trifluoromethyl groups enhance hydrophobic interactions with protein pockets. Radiolabeling (e.g., 18F^{18}\text{F}) tracks target engagement in vitro .

Q. Table 2: Key Pharmacological Parameters

PropertyValue/TechniqueReference
LogP (lipophilicity)1.8 ± 0.2 (calculated)
Metabolic Stabilityt₁/₂ > 120 min (HLM assay)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.